

Bromoacetaldehyde: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Bromoacetaldehyde*

Cat. No.: *B098955*

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Abstract

Bromoacetaldehyde is a highly reactive bifunctional electrophile of significant interest in chemical biology, medicinal chemistry, and drug development. Its ability to react with various nucleophiles makes it a versatile building block for the synthesis of heterocyclic compounds and a valuable tool for the chemical modification and cross-linking of biomolecules. This technical guide provides an in-depth overview of **bromoacetaldehyde**, including its chemical and physical properties, molecular structure, synthesis protocols, and key applications. Detailed experimental methodologies and safety precautions are outlined to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

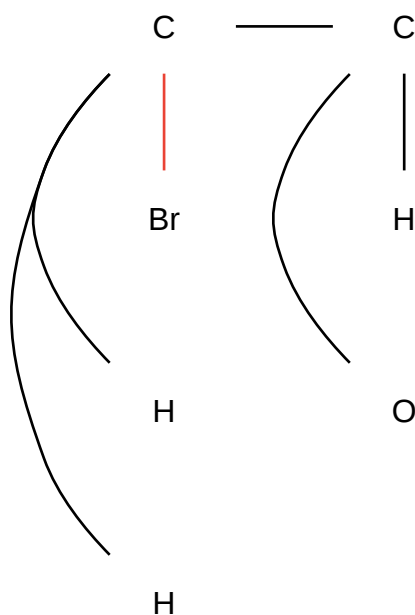
Bromoacetaldehyde (IUPAC name: 2-**bromoacetaldehyde**) is an organobromine compound with the chemical formula C_2H_3BrO .^[1] Due to its reactivity, it is often handled as a more stable precursor, such as **bromoacetaldehyde** diethyl acetal. The key properties of **bromoacetaldehyde** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	17157-48-1	[1]
Molecular Formula	C ₂ H ₃ BrO	[1]
Molecular Weight	122.95 g/mol	[1]
Boiling Point	93.7°C at 760 mmHg (estimated)	[2]
Density	1.706 g/cm ³ (estimated)	[2]
SMILES	C(C=O)Br	[1]
InChI	InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2	[1]
Appearance	Light yellow liquid	
Reactivity	Highly reactive electrophile	
Hazards	Toxic, lachrymator	

Molecular Structure

The molecular structure of **bromoacetaldehyde** consists of a two-carbon acetaldehyde backbone with a bromine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).

Molecular Structure of Bromoacetaldehyde



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Caption: 2D representation of the **bromoacetaldehyde** molecule.

Synthesis Protocols

Anhydrous **bromoacetaldehyde** is challenging to prepare and store due to its high reactivity. A common laboratory-scale synthesis involves the ozonolysis of 1,4-dibromo-trans-2-butene.

Experimental Protocol: Synthesis via Ozonolysis

Materials:

- 1,4-dibromo-trans-2-butene
- Dry methylene chloride (CH_2Cl_2)
- Ozone (O_3)

- Triphenylphosphine (PPh_3)
- Nitrogen gas (N_2)

Procedure:

- Dissolve 1,4-dibromo-trans-2-butene (40 mmol) in dry CH_2Cl_2 (60-70 mL) in a flask equipped for ozonolysis.[3]
- Cool the solution to -78°C using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a persistent blue color is observed (approximately 30 minutes).[3]
- Purge the solution with a stream of nitrogen gas until the blue color disappears, indicating the removal of excess ozone.
- While maintaining the temperature at -78°C , add triphenylphosphine (40 mmol) portion-wise over a period of 1 hour.[3]
- Slowly warm the reaction mixture to 0°C and stir until the ozonide intermediate is no longer present (monitored by NMR).
- Distill the methylene chloride at $0-5^\circ\text{C}$ under reduced pressure (90-100 mmHg).
- Distill the remaining residue at approximately 50°C under high vacuum (1 mmHg) into a receiving flask cooled to -78°C to collect the **bromoacetaldehyde**. [3]

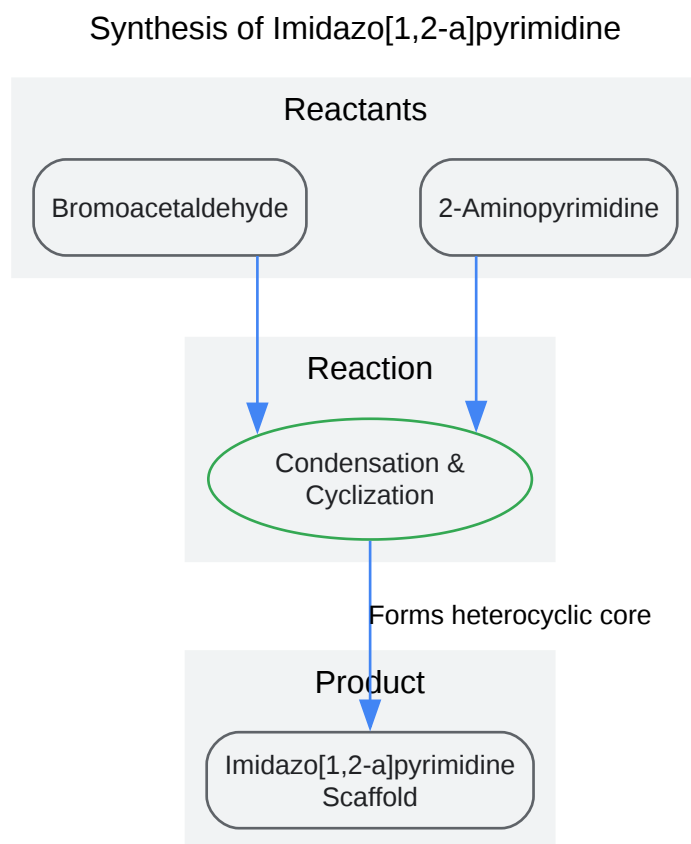
Caution: **Bromoacetaldehyde** is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Applications in Research and Drug Development

Bromoacetaldehyde's bifunctional nature, with two electrophilic sites (the carbonyl carbon and the alpha-carbon), makes it a valuable reagent in several areas of chemical biology and drug discovery.

Synthesis of Heterocyclic Compounds

Bromoacetaldehyde is a key precursor for the synthesis of various heterocyclic scaffolds that are prevalent in many pharmaceutical agents. A notable application is in the synthesis of imidazo[1,2-a]pyrimidines, which are known to exhibit a wide range of biological activities, including inhibition of the Wnt/ β -catenin signaling pathway.[4][5]



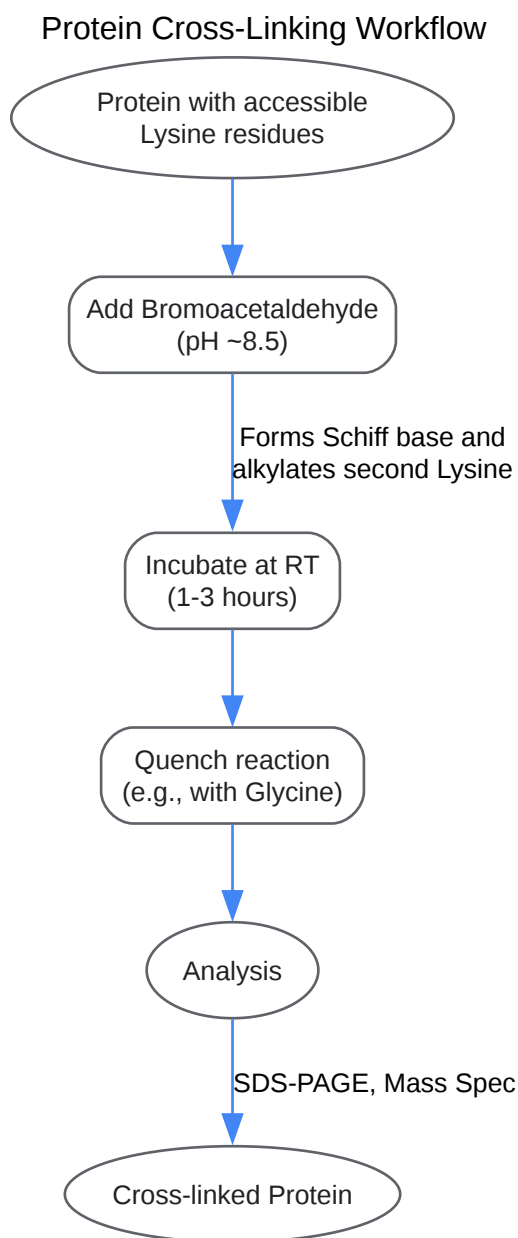
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Caption: General scheme for imidazo[1,2-a]pyrimidine synthesis.

Bioconjugation and Cross-Linking of Proteins

As a bifunctional electrophile, **bromoacetaldehyde** can react with nucleophilic amino acid residues on proteins, such as the ϵ -amino group of lysine or the thiol group of cysteine. This reactivity allows for its use as a cross-linking agent to study protein-protein interactions or to

stabilize protein conformations. The reaction typically proceeds via the formation of an initial Schiff base at the aldehyde, followed by nucleophilic substitution at the alpha-carbon.

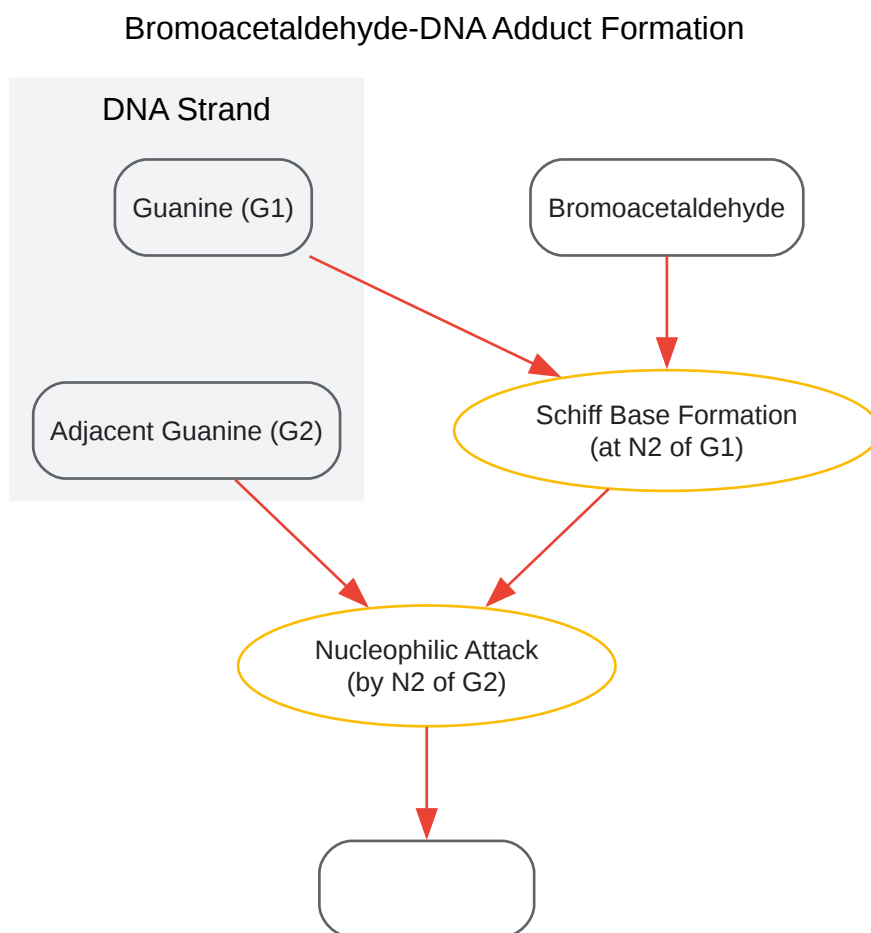


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Caption: Workflow for cross-linking proteins using **bromoacetaldehyde**.

Modification of Nucleic Acids

Aldehydes are known to react with nucleic acids, forming various adducts that can lead to mutations and are of interest in toxicology and cancer research. **Bromoacetaldehyde**, like acetaldehyde, can react with guanine bases in DNA. The reaction can lead to the formation of a covalent intrastrand cross-link between two adjacent guanine residues.[6] This involves the formation of an imine with one guanine, which is then attacked by the amino group of the adjacent guanine.



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Caption: Mechanism of GG intrastrand cross-link formation by **bromoacetaldehyde**.

Experimental Protocol: Peptide Modification

This protocol provides a general method for the modification of peptides containing nucleophilic residues (e.g., N-terminal cysteine) with **bromoacetaldehyde**, adapted from protocols for similar aldehydes.[\[2\]](#)

Materials:

- Peptide with an N-terminal cysteine
- **Bromoacetaldehyde**
- Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Dimethylformamide (DMF)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Procedure:

- Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. A small amount of DMF may be added to aid solubility.[\[2\]](#)
- Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of **bromoacetaldehyde** in DMF.
- Reaction Initiation: Add a 10- to 50-fold molar excess of the **bromoacetaldehyde** stock solution to the peptide solution.[\[2\]](#)
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress by taking aliquots for analysis by RP-HPLC and mass spectrometry.[\[2\]](#)

- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.[2]
- Purification: Purify the modified peptide using RP-HPLC.
- Characterization: Confirm the mass of the purified product by mass spectrometry to verify the modification.

Safety and Handling

Bromoacetaldehyde is classified as a toxic substance and is a lachrymator.[3][7] It should be handled with extreme care in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
- Handling: Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools.[3]
- First Aid:
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
 - Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[3]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Conclusion

Bromoacetaldehyde is a potent and versatile chemical tool for researchers and drug development professionals. Its well-defined reactivity allows for the synthesis of complex

heterocyclic molecules and the specific modification of biomolecules. While its handling requires stringent safety precautions due to its reactivity and toxicity, its utility in constructing novel chemical entities and probing biological systems makes it an invaluable reagent in the fields of medicinal chemistry and chemical biology.

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